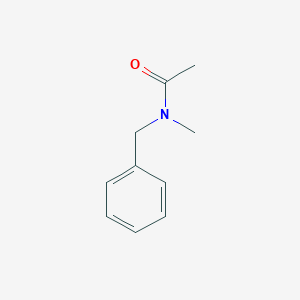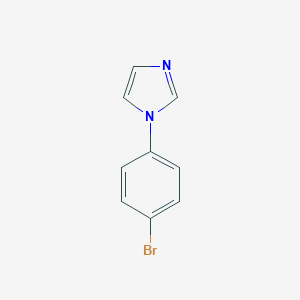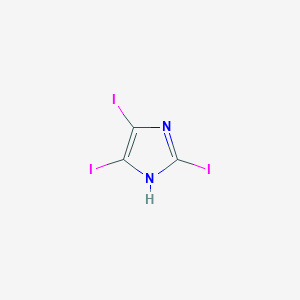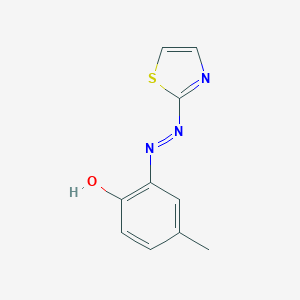
4-Bromo-3-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-nitroanisole: is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . It is a derivative of anisole, where the methoxy group is substituted with a bromine atom at the fourth position and a nitro group at the third position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4-Bromo-3-nitroanisole involves the bromination of 4-methoxy-2-nitrobenzoic acid. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to around 160°C for 24 hours in the presence of oxygen .
Industrial Production Methods:
In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically quenched with distilled water, and the product is extracted using ethyl acetate. The organic phases are then combined and concentrated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-3-nitroanisole can undergo nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: Although less common, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of 4-amino-3-nitroanisole or 4-thio-3-nitroanisole.
Reduction: Formation of 4-bromo-3-aminoanisole.
Oxidation: Formation of 4-bromo-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
4-Bromo-3-nitroanisole is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents .
Industry:
In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Bromo-3-nitroanisole largely depends on its chemical reactivity The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attackThe methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, affecting the overall electronic properties of the molecule .
Comparison with Similar Compounds
4-Bromoanisole: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
3-Nitroanisole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromo-2-nitroanisole: The position of the nitro group is different, leading to variations in reactivity and applications.
Uniqueness:
4-Bromo-3-nitroanisole is unique due to the presence of both bromine and nitro groups on the aromatic ring. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Its unique reactivity profile makes it valuable in the synthesis of complex molecules and in various industrial applications .
Properties
CAS No. |
10079-53-5 |
|---|---|
Molecular Formula |
C7H6BrNO2S |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
1-bromo-4-methylsulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |
InChI Key |
AQEGPOZOEITDSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Key on ui other cas no. |
5344-78-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B157048.png)

![Bis[4-(trifluoromethoxy)phenyl] sulphone](/img/structure/B157053.png)








